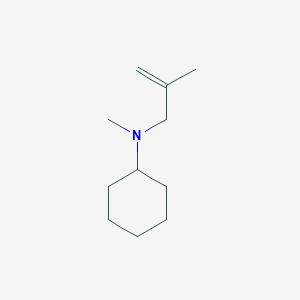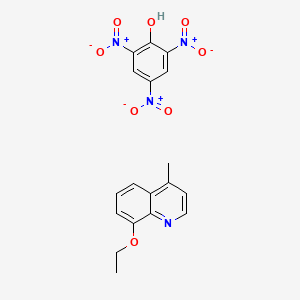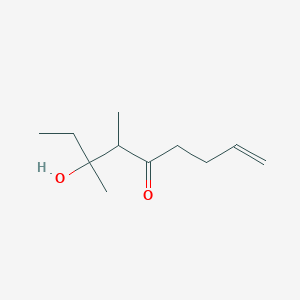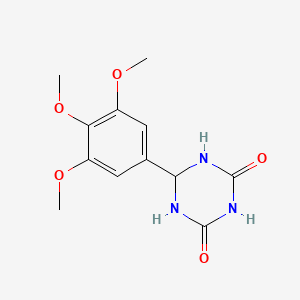
N,N'-(Ethane-1,2-diyl)bis(N-butylundec-10-enamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-butylundec-10-enamide) is a synthetic organic compound characterized by its unique molecular structure. This compound belongs to the class of bis-amides, which are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the ethane-1,2-diyl linkage and the butylundec-10-enamide groups imparts specific chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-butylundec-10-enamide) typically involves the reaction of ethane-1,2-diamine with butylundec-10-enoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the bis-amide linkage. The product is then purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(N-butylundec-10-enamide) may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-butylundec-10-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles, such as alkoxides or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-butylundec-10-enamide) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where its amphiphilic nature allows it to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized as a surfactant in various industrial processes, including emulsification and stabilization of colloidal systems.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-butylundec-10-enamide) involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes. Additionally, the compound can form micelles in aqueous environments, facilitating the encapsulation and delivery of hydrophobic drugs to target sites.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar in structure but with methyl groups instead of butylundec-10-enamide groups.
N,N’-(Ethane-1,2-diyl)bis(benzamide): Contains benzamide groups, offering different chemical properties and applications.
N,N’-(Ethane-1,2-diyl)bis(3-methylbenzamide): Features 3-methylbenzamide groups, providing unique biological activities.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-butylundec-10-enamide) is unique due to its long alkyl chains and unsaturated bonds, which impart specific amphiphilic properties. These properties make it particularly effective in disrupting biological membranes and forming micelles for drug delivery applications. The presence of the butylundec-10-enamide groups also enhances its solubility in organic solvents, making it versatile for various industrial applications.
Properties
CAS No. |
61797-55-5 |
|---|---|
Molecular Formula |
C32H60N2O2 |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
N-butyl-N-[2-[butyl(undec-10-enoyl)amino]ethyl]undec-10-enamide |
InChI |
InChI=1S/C32H60N2O2/c1-5-9-13-15-17-19-21-23-25-31(35)33(27-11-7-3)29-30-34(28-12-8-4)32(36)26-24-22-20-18-16-14-10-6-2/h5-6H,1-2,7-30H2,3-4H3 |
InChI Key |
BBAGTEQYPPWXQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCN(CCCC)C(=O)CCCCCCCCC=C)C(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


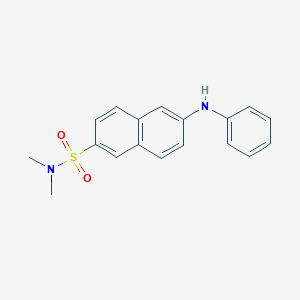
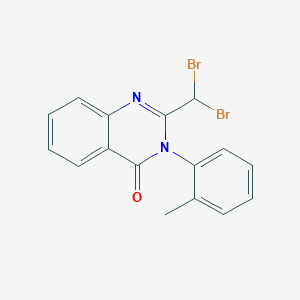
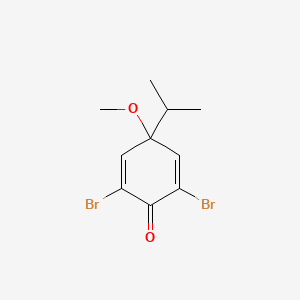
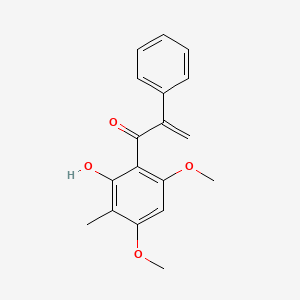
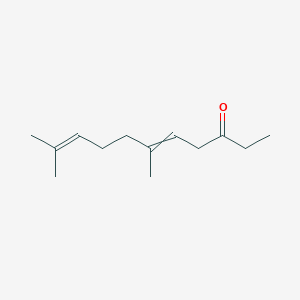
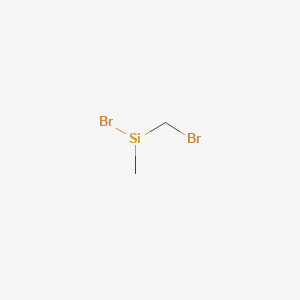
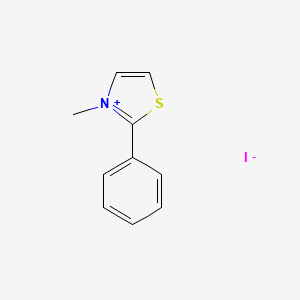
![2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl-](/img/structure/B14567522.png)
![1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole](/img/structure/B14567524.png)
![1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene](/img/structure/B14567529.png)
